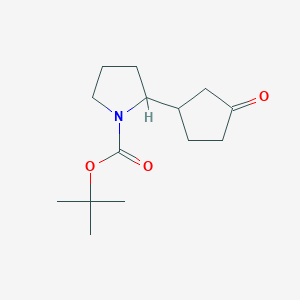

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate

CAS No.: 1947316-45-1

Cat. No.: VC4250740

Molecular Formula: C14H23NO3

Molecular Weight: 253.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1947316-45-1 |

|---|---|

| Molecular Formula | C14H23NO3 |

| Molecular Weight | 253.342 |

| IUPAC Name | tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3 |

| Standard InChI Key | NQQWKZUZIHUCFX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, reflects its three primary structural components:

-

A pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom.

-

A tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability during reactions .

-

A 3-oxocyclopentyl substituent, a cyclopentane ring with a ketone functional group at the third position .

The stereochemistry of the molecule is critical for its reactivity and biological interactions. The 3-oxocyclopentyl group introduces a ketone at a specific position, influencing the compound’s conformational flexibility and electronic properties . The SMILES string CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 and InChI key NQQWKZUZIHUCFX-UHFFFAOYSA-N provide precise representations of its connectivity and stereoisomerism .

Table 1: Physicochemical Properties

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves multi-step procedures:

-

Formation of the Pyrrolidine Core: Pyrrolidine derivatives are often synthesized via cyclization reactions. For example, reductive amination of γ-keto esters or ring-closing metathesis (RCM) of dienes can yield the pyrrolidine scaffold .

-

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, protecting the amine functionality .

-

Attachment of the 3-Oxocyclopentyl Moiety: A nucleophilic substitution or Michael addition reaction links the cyclopentanone derivative to the pyrrolidine ring. For instance, the pyrrolidine nitrogen may attack a carbonyl carbon in cyclopentanone, followed by oxidation to stabilize the ketone .

Key Reaction Steps

A representative synthesis involves:

-

Reacting tert-butyl pyrrolidine-1-carboxylate with 3-bromocyclopentanone in the presence of a base (e.g., K₂CO₃) to facilitate alkylation.

-

Purification via column chromatography to isolate the product .

Mechanistic Insights

The alkylation step proceeds through an Sₙ2 mechanism, where the pyrrolidine nitrogen acts as a nucleophile, displacing the bromide ion from 3-bromocyclopentanone. The Boc group remains intact due to its stability under basic conditions . Subsequent oxidation steps, if required, employ agents like Jones reagent or pyridinium chlorochromate (PCC) to form the ketone .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in the synthesis of bioactive molecules. Pyrrolidine derivatives are prominent in drug discovery due to their:

-

Conformational rigidity, which enhances binding affinity to biological targets.

-

Versatility, allowing modifications at multiple positions for structure-activity relationship (SAR) studies .

For example, it has been utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors, where the pyrrolidine ring interacts with the enzyme’s active site, and the 3-oxocyclopentyl group modulates solubility and pharmacokinetics .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously. |

| H335: Respiratory risk | P271: Use in well-ventilated areas. |

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-oxocyclopentyl substituent distinguishes this compound from analogs like tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (CAS 2703780-32-7) . The ketone’s position influences:

-

Reactivity: 3-Oxo derivatives undergo slower keto-enol tautomerization compared to 2-oxo isomers.

-

Biological activity: The spatial arrangement affects binding to enzymatic pockets .

Functional Group Variations

Replacing the Boc group with acetyl or benzyl groups alters solubility and deprotection kinetics. For instance, acetylated analogs are more lipophilic but less stable under acidic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume